2-Bromo-4-tert-butylaniline

Organic Synthesis Process Chemistry Electrophilic Bromination

2-Bromo-4-tert-butylaniline (CAS 103273-01-4) is a brominated aromatic amine derivative characterized by a tert-butyl substituent at the para position and a bromine atom at the ortho position relative to the amino group on the benzene ring. The compound has a molecular formula of C10H14BrN and a molecular weight of 228.13 g/mol, with a computed XLogP3-AA value of 3.6 indicating moderate lipophilicity suitable for organic synthesis applications.

Molecular Formula C10H14BrN
Molecular Weight 228.13 g/mol
CAS No. 103273-01-4
Cat. No. B010114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-tert-butylaniline
CAS103273-01-4
Molecular FormulaC10H14BrN
Molecular Weight228.13 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1)N)Br
InChIInChI=1S/C10H14BrN/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,12H2,1-3H3
InChIKeyOLKYFBNIFKQRIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-tert-butylaniline (CAS 103273-01-4): Procurement Specifications and Baseline Characterization


2-Bromo-4-tert-butylaniline (CAS 103273-01-4) is a brominated aromatic amine derivative characterized by a tert-butyl substituent at the para position and a bromine atom at the ortho position relative to the amino group on the benzene ring [1]. The compound has a molecular formula of C10H14BrN and a molecular weight of 228.13 g/mol, with a computed XLogP3-AA value of 3.6 indicating moderate lipophilicity suitable for organic synthesis applications [2]. Physicochemical properties include a density of 1.3±0.1 g/cm³, a boiling point of 265.5±28.0 °C at 760 mmHg, and a flash point of 114.4±24.0 °C . The compound is typically supplied as a solid at room temperature with ≥95-98% purity specifications from commercial vendors, with storage recommended at ambient temperature under desiccated conditions .

Why 2-Bromo-4-tert-butylaniline Cannot Be Substituted with Generic Bromoanilines in Regioselective Synthesis


The 2-bromo-4-tert-butylaniline substitution pattern (ortho-bromo, para-tert-butyl) is not interchangeable with its regioisomers or alternative bromoanilines due to fundamentally different regiochemical outcomes in both electrophilic and cross-coupling reactions. The para-tert-butyl group exerts strong steric and electronic directing effects: it directs electrophilic aromatic substitution to the ortho position relative to the amino group while simultaneously blocking the para position from further functionalization, a selectivity profile that cannot be replicated by compounds lacking this specific substitution pattern [1]. In palladium-catalyzed cross-coupling applications such as Suzuki-Miyaura reactions, the ortho-bromo configuration of 2-bromo-4-tert-butylaniline presents a distinct steric and electronic environment that governs oxidative addition kinetics and subsequent transmetallation efficiency, directly impacting synthetic yields and product distributions relative to para- or meta-brominated aniline derivatives [2]. Consequently, substituting this building block with a generic bromoaniline—even one with identical molecular formula but different bromine placement—would necessitate complete re-optimization of reaction conditions and likely yield different products or substantially reduced synthetic efficiency .

2-Bromo-4-tert-butylaniline: Quantitative Evidence for Differentiated Scientific and Procurement Decision-Making


Synthetic Yield Advantage: 98% Monobromination Yield Under Optimized Conditions vs. Alternative Isomer

The synthesis of 2-bromo-4-tert-butylaniline via monobromination of 4-tert-butylaniline with N-bromosuccinimide (NBS) in acetonitrile achieves a 98% isolated yield under optimized room temperature conditions . In contrast, the synthesis of the alternative regioisomer 4-bromo-2-tert-butylaniline (as the hydrobromide salt) requires electrophilic bromination of 2-tert-butylaniline, which proceeds with a substantially lower yield of approximately 75% following silica gel chromatography under comparable NBS/acetonitrile conditions . This 23 percentage point yield differential has direct implications for raw material cost efficiency and process scalability.

Organic Synthesis Process Chemistry Electrophilic Bromination

Regioselectivity of Electrophilic Bromination: Single Regioisomer Production vs. Competitive Pathways

Electrophilic bromination of 4-tert-butylaniline with NBS in DMF at room temperature proceeds with complete regioselectivity to produce 2-bromo-4-tert-butylaniline as the exclusive monobrominated product [1]. The para-tert-butyl group blocks the para position relative to the amino group and directs incoming electrophiles exclusively to the ortho position (position 2), precluding formation of the 2,6-dibromo side product under controlled stoichiometric conditions (1 equivalent NBS) [1]. This is in contrast to bromination of unsubstituted aniline, which typically yields mixtures of 2-bromo, 4-bromo, and 2,4-dibromo products requiring chromatographic separation, and differs from bromination of 2-tert-butylaniline, where the tert-butyl group at ortho position directs electrophiles primarily to the para position to yield 4-bromo-2-tert-butylaniline . The predictable and exclusive regiochemical outcome eliminates purification complexity associated with isomeric mixtures.

Regioselective Synthesis Electrophilic Aromatic Substitution Steric Directing Effects

Lipophilicity and Physicochemical Differentiation: XLogP3-AA = 3.6 vs. Unsubstituted and Dibrominated Analogs

2-Bromo-4-tert-butylaniline exhibits a computed XLogP3-AA value of 3.6, reflecting moderate lipophilicity contributed by the lipophilic tert-butyl group and the bromine atom [1]. For comparison, unsubstituted aniline has an XLogP3-AA of approximately 0.9, while the dibrominated analog 2,6-dibromo-4-tert-butylaniline (CAS 10546-67-5) exhibits substantially higher lipophilicity due to the second bromine substituent (exact computed value not publicly available but estimated to be >4.5 based on bromine additive contributions) [2]. This intermediate lipophilicity profile positions 2-bromo-4-tert-butylaniline as a balanced building block for medicinal chemistry applications where excessive hydrophobicity (associated with poor aqueous solubility and high plasma protein binding) must be avoided while maintaining sufficient membrane permeability.

Physicochemical Properties Lipophilicity Drug Design ADME Optimization

Patent-Validated Synthetic Utility: Documented Use in Pharmaceutical Intermediate Synthesis

2-Bromo-4-tert-butylaniline is explicitly claimed as a key intermediate in the synthesis of Compound B-24 within United States Patent US 8,829,204 B2 (Vertex Pharmaceuticals), which pertains to modulators of ATP-binding cassette transporters including Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) [1]. The patent describes a multi-step synthetic sequence wherein 2-bromo-4-tert-butylaniline is subjected to nitration with KNO₃/H₂SO₄, followed by Sonogashira coupling with trimethylsilylacetylene, cyclization to indole, and reduction to yield the target pharmacologically active indole derivative [1]. In contrast, the alternative regioisomer 4-bromo-2-tert-butylaniline or the dibromo analog 2,6-dibromo-4-tert-butylaniline are not cited as intermediates in this specific pharmaceutical synthetic pathway, underscoring the non-fungible nature of this specific substitution pattern for this validated industrial application.

Pharmaceutical Intermediates CFTR Modulators Process Chemistry Patent Literature

Cross-Coupling Reactivity Profile: ortho-Bromoaniline Suzuki-Miyaura Coupling Compatibility

2-Bromo-4-tert-butylaniline, as an ortho-bromoaniline derivative, participates in Suzuki-Miyaura cross-coupling reactions with diverse boronic esters, a reactivity profile that has been systematically validated for unprotected ortho-bromoanilines [1]. A recently developed Suzuki-Miyaura protocol specifically optimized for unprotected ortho-bromoanilines demonstrates good to excellent yields across a wide variety of substrates including benzyl, alkyl, aryl, alkenyl, and heteroaromatic boronic esters [1]. This cross-coupling competence distinguishes 2-bromo-4-tert-butylaniline from its para-brominated isomer (4-bromo-2-tert-butylaniline, CAS 850012-44-1), which exhibits fundamentally different oxidative addition kinetics with palladium catalysts due to altered electron density distribution at the C-Br bond and different steric accessibility of the reaction center. The ortho-bromo configuration enables subsequent synthetic diversification via established palladium-catalyzed methodologies without requiring protecting group manipulation of the free amino functionality [1].

Cross-Coupling Suzuki-Miyaura Reaction Palladium Catalysis C-C Bond Formation

Validated Application Scenarios for 2-Bromo-4-tert-butylaniline in Research and Industrial Synthesis


Synthesis of CFTR Modulator Intermediates and Related Indole-Based Pharmaceuticals

2-Bromo-4-tert-butylaniline serves as a critical building block for synthesizing indole-based pharmaceutical intermediates, with documented utility in the Vertex Pharmaceuticals CFTR modulator program (US Patent 8,829,204 B2). The synthetic sequence leverages the compound's ortho-bromo substituent for Sonogashira coupling with trimethylsilylacetylene, followed by CuI-mediated cyclization to form the 5-tert-butyl-6-nitro-1H-indole core, which is subsequently reduced to the pharmacologically active 6-amino-5-tert-butyl-1H-indole [1]. This validated pathway demonstrates the compound's suitability for multi-step pharmaceutical synthesis where the specific ortho-bromo, para-tert-butyl substitution pattern is essential for subsequent transformations.

Suzuki-Miyaura Cross-Coupling for Diversified Biaryl and Heteroaryl Library Synthesis

As an ortho-bromoaniline derivative, 2-bromo-4-tert-butylaniline is compatible with recently optimized Suzuki-Miyaura cross-coupling protocols that operate effectively on unprotected ortho-bromoanilines [1]. This enables direct C-C bond formation with aryl, heteroaryl, alkenyl, and alkyl boronic esters without requiring protecting group manipulation of the free amino functionality. The resulting biaryl and heterobiaryl products serve as valuable scaffolds for medicinal chemistry lead optimization, particularly in programs requiring sterically hindered aromatic amines with moderate lipophilicity for membrane permeability optimization.

Regioselective Nitration for Ortho-Nitroaniline Derivative Synthesis

The defined substitution pattern of 2-bromo-4-tert-butylaniline directs subsequent electrophilic aromatic substitution to predictable positions. In the Vertex patent synthesis, nitration with KNO₃/H₂SO₄ proceeds regioselectively to yield 2-bromo-4-tert-butyl-5-nitroaniline [1]. This predictable regiochemical outcome is enabled by the combined directing effects of the amino group (ortho/para director), bromine (ortho/para director), and tert-butyl group (steric blocking at para position). The resulting 2-bromo-4-tert-butyl-5-nitroaniline intermediate retains the bromine atom for further functionalization while introducing a nitro group that can be reduced or elaborated in subsequent synthetic steps.

High-Yield Process Chemistry for Kilogram-Scale Intermediate Production

The 98% synthetic yield achievable for 2-bromo-4-tert-butylaniline via NBS bromination of 4-tert-butylaniline in acetonitrile [1] supports economically viable scale-up for kilogram-quantity intermediate production. The reaction proceeds at ambient temperature with simple aqueous workup and optional chromatographic purification, making it amenable to process chemistry optimization. This high-yielding route contrasts favorably with alternative bromoaniline syntheses requiring cryogenic conditions or producing isomeric mixtures necessitating extensive purification, thereby reducing manufacturing costs and improving process mass intensity for industrial applications.

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